molecular formula C8H12N2O B045248 4-Cyanocyclohexanecarboxamide CAS No. 121487-71-6

4-Cyanocyclohexanecarboxamide

Cat. No. B045248
M. Wt: 152.19 g/mol
InChI Key: CNJKDSZYFGSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanocyclohexanecarboxamide, also known as CCH, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 4-Cyanocyclohexanecarboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 4-Cyanocyclohexanecarboxamide is thought to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.

Biochemical And Physiological Effects

4-Cyanocyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. 4-Cyanocyclohexanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 4-Cyanocyclohexanecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-Cyanocyclohexanecarboxamide has several advantages for lab experiments. It is stable and easy to handle, making it a suitable compound for various experiments. 4-Cyanocyclohexanecarboxamide is also relatively inexpensive and readily available. However, 4-Cyanocyclohexanecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-Cyanocyclohexanecarboxamide. One potential area of research is the development of new drugs based on the structure of 4-Cyanocyclohexanecarboxamide. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-Cyanocyclohexanecarboxamide. Additionally, more research is needed to explore the potential therapeutic applications of 4-Cyanocyclohexanecarboxamide in various diseases and disorders.
Conclusion
In conclusion, 4-Cyanocyclohexanecarboxamide is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Cyanocyclohexanecarboxamide is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 4-Cyanocyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyanogen bromide in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-Cyanocyclohexanecarboxamide. The yield of the synthesis process is around 60-70%.

Scientific Research Applications

4-Cyanocyclohexanecarboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 4-Cyanocyclohexanecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

CAS RN

121487-71-6

Product Name

4-Cyanocyclohexanecarboxamide

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-cyanocyclohexane-1-carboxamide

InChI

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11)

InChI Key

CNJKDSZYFGSKDG-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)N

Canonical SMILES

C1CC(CCC1C#N)C(=O)N

synonyms

Cyclohexanecarboxamide, 4-cyano-, trans- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.